2-(4-Methylphenyl)aniline

Overview

Description

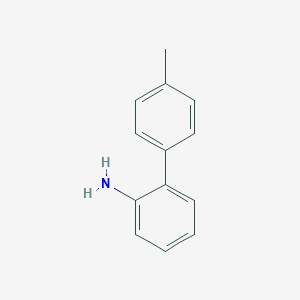

4’-Methyl-biphenyl-2-ylamine is an organic compound with the molecular formula C13H13N. It is a derivative of biphenyl, where a methyl group is attached to the 4’ position and an amine group is attached to the 2 position of the biphenyl structure. This compound is known for its applications in various fields, including organic synthesis and medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4’-Methyl-biphenyl-2-ylamine typically involves the Suzuki-Miyaura coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl halide and an organoboron compound. The general reaction conditions include the use of a palladium catalyst, a base, and a solvent such as toluene or ethanol .

Industrial Production Methods: Industrial production of 4’-Methyl-biphenyl-2-ylamine can be achieved through a multi-step process. One common method involves the oxidation of 2-cyano-4’-methyl-biphenyl to form 4’-methyl-biphenyl-2-formamide, followed by reduction to yield the desired amine .

Chemical Reactions Analysis

Types of Reactions: 4’-Methyl-biphenyl-2-ylamine undergoes various chemical reactions, including:

Oxidation: The amine group can be oxidized to form corresponding nitro or nitroso compounds.

Reduction: The compound can be reduced to form secondary or tertiary amines.

Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like nitric acid (HNO3) for nitration and halogens (Cl2, Br2) for halogenation are commonly employed.

Major Products:

Oxidation: Nitro-4’-methyl-biphenyl-2-ylamine.

Reduction: Secondary or tertiary amines.

Substitution: Halogenated or nitrated derivatives of 4’-Methyl-biphenyl-2-ylamine.

Scientific Research Applications

4’-Methyl-biphenyl-2-ylamine is utilized in various scientific research applications:

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Medicinal Chemistry: The compound is explored for its potential therapeutic properties and as a building block for drug development.

Material Science: It is used in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4’-Methyl-biphenyl-2-ylamine involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the biphenyl structure allows for π-π interactions with aromatic residues in proteins, affecting their activity .

Comparison with Similar Compounds

Biphenyl-2-ylamine: Lacks the methyl group at the 4’ position.

4’-Methyl-biphenyl-2-ol: Contains a hydroxyl group instead of an amine group at the 2 position.

4’-Methyl-biphenyl-2-carboxylic acid: Contains a carboxyl group at the 2 position instead of an amine group.

Uniqueness: 4’-Methyl-biphenyl-2-ylamine is unique due to the presence of both a methyl group and an amine group on the biphenyl structure. This combination imparts distinct chemical reactivity and biological activity, making it valuable for various applications .

Biological Activity

2-(4-Methylphenyl)aniline, also known as 4-methyl-2-aminobenzene, is an aromatic amine that has garnered attention due to its potential biological activities. This compound is structurally characterized by a methyl group attached to the para position of the phenyl ring, influencing its reactivity and interactions in biological systems. Understanding its biological activity is essential for assessing its safety and potential therapeutic applications.

- Molecular Formula : C13H13N

- Molecular Weight : 197.25 g/mol

- CAS Number : 615-43-0

- Structure :

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including antimicrobial, anti-inflammatory, and potential cytotoxic effects against certain cancer cell lines. Below are detailed findings from diverse studies.

Antimicrobial Activity

A study investigated the antimicrobial efficacy of various aniline derivatives, including this compound. The results indicated that this compound showed significant activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antibiotics.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Cytotoxicity Studies

Cytotoxic effects of this compound were evaluated on several cancer cell lines, including HeLa (cervical cancer) and MCF-7 (breast cancer). The compound demonstrated a dose-dependent cytotoxic effect, with IC50 values indicating significant potential for further development as an anticancer agent.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 15 |

| MCF-7 | 20 |

| A549 (lung) | 25 |

The mechanisms underlying the biological activity of this compound involve several pathways:

- Inhibition of Cell Proliferation : The compound induces apoptosis in cancer cells through the activation of caspase pathways.

- Antioxidant Activity : It exhibits free radical scavenging properties, which may contribute to its protective effects against oxidative stress in cells.

- Enzyme Inhibition : Preliminary studies suggest that it may inhibit certain enzymes involved in metabolic pathways, impacting cellular growth and survival.

Case Studies

- Case Study on Antimicrobial Resistance : A clinical study highlighted the use of this compound in treating infections caused by resistant strains of bacteria. The compound was administered in combination with other antibiotics, resulting in enhanced efficacy against resistant strains.

- Cancer Research : In vitro studies conducted on MCF-7 cells revealed that treatment with this compound led to a significant reduction in cell viability compared to control groups, indicating its potential as a chemotherapeutic agent.

Safety and Toxicological Profile

While the biological activities of this compound are promising, safety assessments are crucial. Toxicological studies have indicated potential hepatotoxicity and nephrotoxicity at higher concentrations. Continuous monitoring and further research are necessary to establish safe dosage levels for therapeutic applications.

Properties

IUPAC Name |

2-(4-methylphenyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N/c1-10-6-8-11(9-7-10)12-4-2-3-5-13(12)14/h2-9H,14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POVQFNGGFMEIKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CC=CC=C2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00363667 | |

| Record name | 4'-Methyl-biphenyl-2-ylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00363667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1204-43-9 | |

| Record name | 4'-Methyl-biphenyl-2-ylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00363667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.